AC-Trp-onp
Overview
Description
“AC-Trp-onp” is a chemical compound with the CAS number 14009-92-8 . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of “AC-Trp-onp” involves the use of chymotrypsin-catalyzed hydrolysis of specific substrate esters . The preparation of “AC-Trp-onp” involves the use of benzyl-oxycarbonyl-n-tryptophan p-nitrophenyl ester .
Molecular Structure Analysis
The molecular structure of “AC-Trp-onp” is complex and involves various elements. The InChI code for “AC-Trp-onp” is 1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) . The molecular weight of “AC-Trp-onp” is 367.36 .
Chemical Reactions Analysis
The chemical reactions involving “AC-Trp-onp” are complex and involve various stages. The reactions are catalyzed by chymotrypsin and involve the hydrolysis of specific substrate esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “AC-Trp-onp” include a molecular weight of 367.36 . The storage temperature is -20 ± 5°C .
Scientific Research Applications
Enzyme Kinetics
AC-Trp-onp is used in the study of enzyme kinetics, particularly in the investigation of chymotrypsin-catalyzed hydrolysis . It is used as a substrate in these studies, and the displacement of the competitive inhibitor proflavin from the enzyme by the substrate is measured .
Investigation of Specific Substrates
AC-Trp-onp is used in the investigation of specific substrates. For example, it has been applied to the investigation of N-acetyl-L-phenylalanine methyl ester, N-acetyl-L-tryptophan ethyl ester, and N-furylacryloyl-L-tyrosine ethyl ester .
Pre-steady State Kinetic Studies
AC-Trp-onp is used in pre-steady state kinetic studies of chymotrypsin-catalyzed hydrolyses of both amides and esters of aromatic amino acids . These studies provide valuable insights into the reaction mechanisms of these enzymes.
Spectral Changes Measurement
AC-Trp-onp is used in the measurement of spectral changes of the enzyme upon formation of complexes with substrates . This helps in understanding the interaction between the enzyme and the substrate.
Product Formation Measurement
AC-Trp-onp is used in the direct measurement of product formation in chymotrypsin-catalyzed reactions . This provides a direct method to monitor the progress of the reaction.
Competitive Inhibition Studies
AC-Trp-onp is used in competitive inhibition studies where it competes with other substrates for binding to the enzyme . This helps in understanding the substrate specificity of the enzyme.
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCPFXPLVJTLB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Trp-onp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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